A Technical Guide to Boc-NH-PEG4-C3-acid: A Versatile Linker for Advanced Drug Development
A Technical Guide to Boc-NH-PEG4-C3-acid: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG4-C3-acid, a heterobifunctional linker molecule, has emerged as a critical tool in the development of sophisticated bioconjugates, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a Boc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propionic acid, offers a versatile platform for the covalent linkage of diverse molecular entities. This guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for utilizing Boc-NH-PEG4-C3-acid in advanced drug discovery and development.
Core Properties of Boc-NH-PEG4-C3-acid
Boc-NH-PEG4-C3-acid, systematically named N-(tert-Butoxycarbonyl)-15-amino-4,7,10,13-tetraoxapentadecanoic acid, is characterized by its defined structure and molecular weight, which are crucial for the precise engineering of complex therapeutic molecules.
| Property | Value | Source(s) |
| Chemical Name | Boc-NH-PEG4-CH2CH2COOH | [1][2] |
| Boc-N-amido-PEG4-propionic acid | ||
| CAS Number | 1416777-48-4 | [1][2] |
| Molecular Formula | C₁₇H₃₃NO₈ | [1][2] |
| Molecular Weight | 379.45 g/mol | [2] |
| Appearance | A colorless to pale yellow viscous liquid or solid | |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Increased water solubility due to the PEG spacer. | |
| Storage Conditions | Store at -20°C, protected from moisture. | [1][2] |
Key Structural Features and Functionality
The utility of Boc-NH-PEG4-C3-acid stems from its three key components, each serving a distinct purpose in bioconjugation strategies.
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Boc-Protected Amine: The tert-Butoxycarbonyl (Boc) group provides a stable protecting group for the terminal amine. This allows for the selective reaction of the carboxylic acid moiety first. The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation steps. This orthogonality is fundamental to the stepwise assembly of complex molecules like PROTACs and ADCs.[3]
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PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the final conjugate. It enhances aqueous solubility, reduces aggregation, and can minimize the immunogenicity of the conjugated molecule. The defined length of the PEG4 spacer allows for precise control over the distance between the two conjugated entities, a critical parameter in optimizing the biological activity of PROTACs and ADCs.
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Terminal Propionic Acid: The carboxylic acid group at the other end of the linker provides a reactive handle for conjugation to primary or secondary amines on a target molecule, such as lysine residues on an antibody or an amine-functionalized small molecule. This reaction is typically facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]
Applications in Drug Development
The primary applications of Boc-NH-PEG4-C3-acid are in the construction of PROTACs and ADCs, two cutting-edge therapeutic modalities.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] Boc-NH-PEG4-C3-acid serves as a flexible linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase.
The logical workflow for PROTAC synthesis using this linker is depicted below:
ADCs (Antibody-Drug Conjugates)
ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a cytotoxic payload. The antibody directs the ADC to cancer cells expressing a specific antigen, where the payload is then released to kill the cell. Boc-NH-PEG4-C3-acid can be used to link the cytotoxic drug to the antibody.
A typical experimental workflow for ADC synthesis is as follows:
Experimental Protocols
The following are generalized protocols for the use of Boc-NH-PEG4-C3-acid. Researchers should optimize these protocols for their specific molecules and applications.
Activation of the Carboxylic Acid Moiety
This protocol describes the formation of an NHS ester for subsequent reaction with an amine-containing molecule.
Materials:
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Boc-NH-PEG4-C3-acid
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
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Dissolve Boc-NH-PEG4-C3-acid in anhydrous DMF or DMSO.
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Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
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Stir the reaction mixture at room temperature for 1-2 hours.
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The resulting solution containing the activated Boc-NH-PEG4-C3-NHS ester can be used directly in the next step.
Conjugation to an Amine-Containing Molecule (e.g., E3 Ligase Ligand or Antibody)
Procedure:
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To the activated NHS ester solution from the previous step, add a solution of the amine-containing molecule (1.0 equivalent) in an appropriate buffer (e.g., PBS pH 7.4 for antibodies).
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
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Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents.
Boc Deprotection
Materials:
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Boc-protected conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
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Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., LC-MS).
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Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
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The deprotected amine-containing conjugate can then be used for the next conjugation step.
Conclusion
Boc-NH-PEG4-C3-acid is a high-value chemical tool for the construction of advanced bioconjugates. Its well-defined structure, hydrophilic spacer, and orthogonal protecting group strategy provide researchers with a reliable and versatile linker for the development of next-generation therapeutics like PROTACs and ADCs. The information and protocols provided in this guide serve as a starting point for the successful application of this important molecule in drug discovery and development.
References
- 1. Boc-NH-PEG4-CH2CH2CH2COOH | CAS:1416777-48-4 | Biopharma PEG [biochempeg.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
